
Ethyl 4-amino-3-phenylisothiazole-5-carboxylate
Overview
Description
Ethyl 4-amino-3-phenylisothiazole-5-carboxylate is a heterocyclic compound with the molecular formula C12H12N2O2S . This compound features an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of an amino group and a phenyl group attached to the isothiazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-phenylisothiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminothiazole-5-carboxylate with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-phenylisothiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives from the reduction of nitro compounds.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
EAPIC is utilized as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Types of Reactions:
- Oxidation: The amino group can be oxidized to form nitro derivatives.
- Reduction: Nitro derivatives can be reduced back to amino compounds.
- Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Reaction Type | Common Reagents | Major Products Formed |
---|---|---|
Oxidation | KMnO₄, H₂O₂ | Nitro derivatives |
Reduction | NaBH₄, LiAlH₄ | Amino derivatives |
Substitution | Br₂, HNO₃ | Halogenated/nitrated derivatives |
Biological Applications
EAPIC has shown potential as an antimicrobial and antifungal agent. Its biological activity is attributed to its ability to interact with specific molecular targets involved in disease processes.
Anticancer Activity:
Research indicates that EAPIC exhibits significant anti-proliferative effects against various cancer cell lines, including leukemia and colorectal cancer. Mechanistic studies suggest that it induces apoptosis through mitochondrial pathways, activating caspases and leading to cell cycle arrest.
Antimicrobial Activity:
EAPIC demonstrates antimicrobial properties against Gram-negative bacteria. Structure-activity relationship (SAR) studies show that modifications to the thiazole ring enhance its efficacy.
Compound | Microbial Target | Activity | Reference |
---|---|---|---|
EAPIC | Gram-negative bacteria | Moderate inhibition | |
Derivative 3e | A549 (lung cancer) | 35% viability reduction |
Medicinal Chemistry
EAPIC is explored for its potential therapeutic applications, particularly in drug development targeting inflammatory and cancer pathways. It may inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes.
Case Study 1: Anticancer Mechanism
A study investigating EAPIC's anticancer mechanism revealed that it induces apoptosis in K562 leukemia cells through mitochondrial pathways. Techniques such as flow cytometry confirmed the activation of apoptotic markers.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that EAPIC significantly reduced bacterial viability by disrupting microbial membrane integrity, confirming its bactericidal effect over time.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-phenylisothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit the activity of certain enzymes, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Ethyl 4-amino-3-phenylisothiazole-5-carboxylate can be compared with other similar compounds such as:
Ethyl 2-amino-4-phenylthiazole-5-carboxylate: Similar structure but with a thiazole ring instead of an isothiazole ring.
4-Amino-3-phenylisothiazole-5-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and phenyl groups, which confer distinct chemical and biological properties .
Biological Activity
Ethyl 4-amino-3-phenylisothiazole-5-carboxylate (EAPIC) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of EAPIC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
EAPIC belongs to the isothiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structure of EAPIC includes:
- Amino Group : Contributes to its potential interactions with biological targets.
- Phenyl Ring : Enhances lipophilicity and may influence binding affinity to receptors.
- Carboxylate Group : Plays a crucial role in biological activity through ionic interactions.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of EAPIC and its derivatives. For instance, research has shown that thiazole derivatives exhibit significant anti-proliferative effects against various cancer cell lines:
In particular, EAPIC has been studied for its ability to inhibit cell growth in leukemia and colorectal cancer models, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
2. Antimicrobial Activity
EAPIC has also demonstrated antimicrobial properties against various pathogens. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance antimicrobial efficacy:
Compound | Microbial Target | Activity | Reference |
---|---|---|---|
EAPIC | Gram-negative bacteria | Moderate inhibition | |
Derivative 3e | A549 (lung cancer) | 35% viability reduction |
The presence of the carboxylate group is essential for its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
3. Enzyme Inhibition
EAPIC has been evaluated for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown potential as an inhibitor of cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways:
These findings suggest that EAPIC could be explored further for its anti-inflammatory properties.
Case Study 1: Anticancer Mechanism
A detailed investigation into the anticancer mechanism of EAPIC revealed that it induces apoptosis in K562 leukemia cells through mitochondrial pathways. The study utilized flow cytometry and Western blotting techniques to confirm the activation of caspases and the release of cytochrome c from mitochondria, leading to cell death.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Gram-negative bacteria showed that EAPIC significantly reduced bacterial viability by disrupting membrane integrity. The study employed time-kill assays to demonstrate the compound's bactericidal effect over time.
Q & A
Basic Research Questions
Q. How can I design a synthetic route for Ethyl 4-amino-3-phenylisothiazole-5-carboxylate?
- Methodological Answer : A plausible synthesis involves cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl precursors. For example, Gewald-type reactions (commonly used for thiophene derivatives) can be adapted by substituting phenyl groups at specific positions . Use ethanol/water mixtures as solvents under reflux to promote cyclization, similar to catalyst-free protocols for related thiazole carboxylates . Purification via flash chromatography (EtOAc/cyclohexane) followed by recrystallization from ethyl acetate may yield high-purity crystals .
Q. What spectroscopic techniques are optimal for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign signals by comparing with analogous compounds (e.g., 2-amino-thiazole derivatives). The amino group (NH2) typically appears as a broad singlet at δ 5.5–6.5 ppm, while the ethyl ester group shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) .
- HRMS : Confirm molecular ion peaks ([M+H]+) with mass accuracy <5 ppm. For example, a compound with molecular formula C12H12N2O2S should yield a peak at m/z 248.0623 .
Q. How can X-ray crystallography resolve ambiguities in molecular geometry?
- Methodological Answer : Grow single crystals via slow evaporation of ethyl acetate. Collect diffraction data using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine the structure using SHELXL , applying restraints for disordered groups (e.g., ethyl ester chains). Analyze hydrogen bonding (N–H⋯O) and torsional angles (phenyl vs. isothiazole planes) to validate stereoelectronic effects .
Advanced Research Questions
Q. How do I address contradictory NMR and crystallographic data for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution versus solid-state rigidity. Perform variable-temperature NMR to detect equilibrium shifts. Compare experimental bond lengths/angles (from SHELXL refinement ) with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level). Use WinGX/ORTEP to visualize anisotropic displacement parameters and identify static vs. dynamic disorder .
Q. What strategies optimize reaction yields in scale-up synthesis?
- Methodological Answer : Monitor reaction progress via TLC (silica gel, UV detection). If yields drop at larger scales, evaluate solvent purity (e.g., anhydrous ethanol vs. technical grade) and oxygen sensitivity of intermediates. Use Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry). For example, a 6-hour reflux in toluene with methylsulfonic acid catalyst improved yields to 37% in related triazole carboxylate syntheses .
Q. How can computational modeling predict bioactivity or reactivity?
- Methodological Answer : Perform docking studies (AutoDock Vina) using the crystal structure to assess interactions with biological targets (e.g., enzymes with thiazole-binding pockets). Calculate frontier molecular orbitals (HOMO/LUMO) via Gaussian09 to predict electrophilic/nucleophilic sites. Compare with experimental reactivity data (e.g., nucleophilic substitution at the 4-amino group) .
Q. Key Notes
Properties
IUPAC Name |
ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-9(13)10(14-17-11)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEQHRMXDILIKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NS1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502317 | |
Record name | Ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65237-13-0 | |
Record name | Ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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